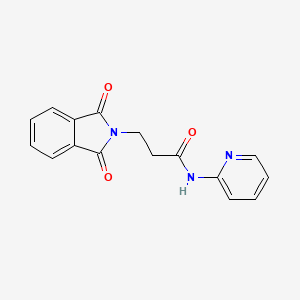![molecular formula C20H22N4O3S B10870824 2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10870824.png)
2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of 1,2,4-triazole derivatives and contains both a triazole ring and a sulfanyl group.
- The compound’s molecular weight is approximately 741.35 g/mol.
- Its CAS number is 315217-39-1 .
2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: C25H21N5O4S
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented. it can be synthesized through various methods involving triazole chemistry.
- Industrial production methods are not well-established, likely due to its specialized nature.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, but detailed studies are scarce.
Common Reagents: Reagents like oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) may be relevant.
Major Products: Without precise data, we can’t definitively identify major products from reactions involving this compound.
Scientific Research Applications
Biology: It might serve as a probe for studying biological processes due to its unique structure.
Medicine: No specific medical applications are well-documented.
Industry: Industrial applications remain unexplored.
Mechanism of Action
- Unfortunately, the exact mechanism by which this compound exerts its effects is not well-characterized.
- Molecular targets and pathways involved are yet to be elucidated.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s combination of a triazole ring, sulfanyl group, and phenylacetamide moiety sets it apart from related structures.
Remember that while this compound shows promise, further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-4-24-19(14-10-16(26-2)12-17(11-14)27-3)22-23-20(24)28-13-18(25)21-15-8-6-5-7-9-15/h5-12H,4,13H2,1-3H3,(H,21,25) |
InChI Key |
XZKIEIDXDHIUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10870742.png)
![N~1~-Allyl-2-[(3,4,5-trimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B10870760.png)
![2-{[1-(oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10870762.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,5-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870767.png)
![2-{4-[(2,3-dimethylphenyl)carbamothioyl]piperazin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B10870775.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10870777.png)
![methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10870788.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10870796.png)
![2-(3,4-dimethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10870810.png)
![(Z)-1-(3,4-dimethoxyphenyl)-N-[(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine](/img/structure/B10870811.png)
![1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10870815.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B10870820.png)

